N-(3-methoxypropyl)-2,3-dihydro-1H-inden-1-amine
Overview
Description
N-(3-methoxypropyl)-2,3-dihydro-1H-inden-1-amine: is an organic compound that belongs to the class of amines It is characterized by the presence of a methoxypropyl group attached to an indane structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-methoxypropyl)-2,3-dihydro-1H-inden-1-amine typically involves the reaction of 2,3-dihydro-1H-indene with 3-methoxypropylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain a highly pure product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-methoxypropyl)-2,3-dihydro-1H-inden-1-amine can undergo oxidation reactions, leading to the formation of corresponding oxides.
Reduction: The compound can be reduced to form various reduced derivatives.
Substitution: It can participate in substitution reactions where the methoxypropyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines with different degrees of hydrogenation.
Scientific Research Applications
Chemistry: N-(3-methoxypropyl)-2,3-dihydro-1H-inden-1-amine is used as a building block in organic synthesis. It can be used to synthesize more complex molecules for various applications.
Biology: In biological research, this compound may be used to study the effects of amines on biological systems. It can also serve as a precursor for the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new pharmaceuticals. Its structure allows for modifications that can lead to the discovery of new drugs with therapeutic benefits.
Industry: In the industrial sector, this compound can be used in the production of polymers, resins, and other materials. Its chemical properties make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of N-(3-methoxypropyl)-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- N-(3-methoxypropyl)acrylamide
- 4-amino-N-(3-methoxypropyl)benzenesulfonamide
- N-(2-methoxy-5-(4-((3-methoxypropyl)amino)pyrido[2,3-d]pyrimidin-6-yl)pyridin-3-yl)-2,4-difluorobenzenesulfonamide
Uniqueness: N-(3-methoxypropyl)-2,3-dihydro-1H-inden-1-amine is unique due to its indane structure combined with a methoxypropyl group. This combination imparts specific chemical and physical properties that differentiate it from other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
N-(3-methoxypropyl)-2,3-dihydro-1H-inden-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-15-10-4-9-14-13-8-7-11-5-2-3-6-12(11)13/h2-3,5-6,13-14H,4,7-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVIRYVZSWWSCRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC1CCC2=CC=CC=C12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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